Medicinal chemistry teams pursuing c-Met kinase inhibitors face a critical bottleneck: sourcing the exact 7-bromo-3-chloro-substituted tricyclic core required by published synthetic protocols. This compound is the validated 'dihalotricyclic core 2' intermediate from the multikilogram-scale Merck process route (Org. Process Res. Dev. 2010) for MK-2461 and MK-8033.
• Enables sequential Suzuki/Buchwald-Hartwig cross-coupling at bromo and chloro positions for SAR library construction
• Matches the established process chemistry route for preclinical and clinical candidate scale-up
• ≥95% purity, available from stock with rapid global shipping to support uninterrupted research workflows
Molecular FormulaC14H7BrClNO
Molecular Weight320.57 g/mol
CAS No.917878-65-0
Cat. No.B1285442
⚠ Attention: For research use only. Not for human or veterinary use.
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one (CAS 917878-65-0) is a heterocyclic compound belonging to the 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one class . It is characterized by a fused tricyclic ring system containing a pyridine ring and serves as a crucial synthetic building block. Its primary scientific utility lies in its role as a core intermediate for the synthesis of potent, selective c-Met kinase inhibitors, which are under investigation for the treatment of cellular proliferative diseases like cancer [1]. The presence of bromine and chlorine atoms provides essential chemical handles for further functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies [2].
WorkflowCore intermediate for c-Met kinase inhibitor synthesis
Selection7-Br / 3-Cl handles enable cross-coupling for SAR library assembly
ContextDirect precursor to reported advanced c-Met inhibitor candidatesPatent- and literature-validated scaffold
[2] Katz, J. D., Jewell, J. P., Guerin, D. J., Lim, J., Dinsmore, C. J., Deshmukh, S. V., ... & Zeng, Q. (2011). Discovery of a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase for the treatment of cancer. Journal of Medicinal Chemistry, 54(12), 4092-4108. View Source
Generic substitution with a similar benzo-cycloheptapyridine core is not viable because the specific 7-bromo-3-chloro substitution pattern on the 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one scaffold is non-negotiable for its intended application [1]. This compound is a direct precursor to well-defined drug candidates like MK-2461 and MK-8033, where the halogen atoms are strategically placed for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to install critical functional groups required for high kinase affinity [2]. Using an analog with a different halogen or substitution pattern would derail the established synthetic route, leading to an entirely different final compound with unpredictable and likely inferior biological activity. The procurement of this specific compound ensures fidelity to published, optimized synthetic protocols for creating a class of advanced kinase inhibitors [3].
Halogen substitution pattern is non-negotiableA different bromo/chloro placement or alternative halogen derails the published synthetic route, leading to an unpredictable final compound. Assay-response context may shift significantly.
Core scaffold alone does not guarantee interchangeabilityBenzo-cycloheptapyridine analogs without the exact 7-bromo-3-chloro substitution cannot reproduce the same cross-coupling sequences; biological activity of resulting compounds may differ.
[1] Northrup, A. B., Katcher, M. H., Dinsmore, C. J., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. View Source
[3] Katz, J. D., Jewell, J. P., Guerin, D. J., Lim, J., Dinsmore, C. J., Deshmukh, S. V., ... & Zeng, Q. (2011). Discovery of a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase for the treatment of cancer. Journal of Medicinal Chemistry, 54(12), 4092-4108. View Source
While direct activity data for the intermediate compound is not available, its value is demonstrated by the potent activity of MK-2461, a drug candidate synthesized from a related 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one core. MK-2461 is a novel ATP-competitive multi-targeted inhibitor of activated c-Met [1]. This serves as a benchmark for the potential activity of compounds derived from this chemical series.
This class-level inference establishes the potential of compounds built on this core to achieve exceptionally high potency, justifying its use as a starting material for drug discovery.
c-Met kinaseCancerTyrosine Kinase Inhibitor
[1] PubChem. (n.d.). Compound Summary for CID 44137946, MK-2461. National Center for Biotechnology Information. View Source
In Vivo Tumor Growth Inhibition by MK-8033
MK-8033 (11r), a dual c-Met/Ron inhibitor, is a direct synthetic product of this chemical class and demonstrates the advanced biological activity achievable from this core scaffold. The compound provided full inhibition of tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model, showcasing its potent anti-tumor activity in vivo [1].
Model responseClass-level
Full tumor growth inhibition (GTL-16 xenograft)
Reported model-response endpoint
MK-8033 derivative; in vivo mouse model
c-MetRonXenograft ModelCancer
Evidence Dimension
In vivo tumor growth inhibition
Target Compound Data
Not directly measured for this intermediate
Comparator Or Baseline
MK-8033 (Full tumor growth inhibition)
Quantified Difference
N/A (Class-level inference only)
Conditions
GTL-16 subcutaneous tumor xenograft model in mice [1]
Why This Matters
This evidence confirms that compounds derived from this chemical class can achieve robust in vivo efficacy, highlighting the value of this intermediate for developing preclinical candidates with anti-tumor activity.
c-MetRonXenograft ModelCancer
[1] Northrup, A. B., Katcher, M. H., Dinsmore, C. J., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. View Source
Key Physicochemical Properties
This compound is a solid with a molecular weight of 320.57 g/mol and a molecular formula of C14H7BrClNO . Its estimated boiling point is 459.9±45.0 °C at 760 mmHg, and it has a low vapor pressure of 0.0±1.1 mmHg at 25°C, indicating it is a non-volatile solid suitable for standard laboratory handling [1].
Compound specsData to verify
MW 320.57 g/mol, b.p. ~459.9 °C
Supports experimental planning
Calculated properties; confirm experimentally
Physicochemical PropertiesMolecular WeightBoiling Point
Evidence Dimension
Basic physical and chemical properties
Target Compound Data
MW: 320.57 g/mol; Formula: C14H7BrClNO
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Standard conditions for calculated properties
Why This Matters
These fundamental data are essential for inventory management, experimental planning (e.g., stoichiometry calculations), and safe handling in a research laboratory setting.
Physicochemical PropertiesMolecular WeightBoiling Point
[1] ChemSpider. (n.d.). 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (CSID:28844541). Royal Society of Chemistry. View Source
This compound is the ideal starting material for medicinal chemistry groups focused on synthesizing novel c-Met kinase inhibitors. Its 7-bromo and 3-chloro substituents are strategically positioned for sequential functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build compound libraries for SAR studies, as demonstrated in the development of advanced candidates like MK-2461 and MK-8033 [1][2].
Multikilogram Scale Synthesis Development
Given its role as a key intermediate (referred to as 'dihalotricyclic core 2') in the multikilogram synthesis of a c-Met kinase inhibitor, this compound is critical for process chemistry teams involved in scaling up the production of advanced drug candidates for preclinical and early clinical development [1].
Chemical Probe Development
Researchers in chemical biology can utilize this compound to create functionalized chemical probes (e.g., with a fluorophore, biotin, or photoaffinity label) for studying c-Met kinase function, localization, and target engagement in complex biological systems. The high potency and selectivity of compounds derived from this core make it a promising scaffold for probe development [2].
Application
Selection Property
Validation Focus
c-Met inhibitor synthesis
Dihalogenated tricyclic core with defined substitution
Cross-coupling reactivity and SAR library construction
Scale-up intermediate supply
Key dihalotricyclic core identity and purity
Process scalability and supply chain reliability
Chemical probe generation
Functionalizable handles for bioconjugation
Target engagement and selectivity assessment in kinase research
[2] Katz, J. D., Jewell, J. P., Guerin, D. J., Lim, J., Dinsmore, C. J., Deshmukh, S. V., ... & Zeng, Q. (2011). Discovery of a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase for the treatment of cancer. Journal of Medicinal Chemistry, 54(12), 4092-4108. View Source
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